2-(Dimethylamino)-2-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

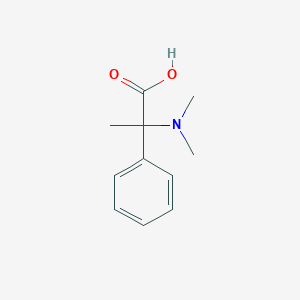

2-(Dimethylamino)-2-phenylpropanoic acid is an organic compound that features a dimethylamino group and a phenyl group attached to a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid typically involves the reaction of dimethylamine with a phenyl-substituted propanoic acid derivative. One common method is the alkylation of dimethylamine with 2-bromo-2-phenylpropanoic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethylamino)-2-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-(Dimethylamino)-2-phenylpropanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and intermediates. The compound's ability to undergo various chemical reactions makes it valuable for developing new materials and drugs.

Reagent in Chemical Reactions

This compound is employed as a reagent in different chemical reactions, including coupling reactions and modifications of other organic compounds. Its versatility allows chemists to explore novel synthetic pathways and develop complex molecules.

Biological Applications

Antihistamine Activity

Research indicates that derivatives of this compound exhibit significant antihistamine properties. These derivatives selectively inhibit H1 receptors, making them potential candidates for treating allergic conditions without affecting other receptor systems. A notable study demonstrated that these compounds effectively blocked histamine-induced responses in vitro, supporting their therapeutic potential against allergies .

Anti-inflammatory Effects

The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies reveal that certain derivatives possess COX-1 and COX-2 inhibitory activities comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This suggests their utility as anti-inflammatory agents .

Antioxidant Properties

Some derivatives of this compound have demonstrated antioxidant capabilities, which may protect cells from oxidative stress. This property is particularly relevant in neuroprotection and cardiovascular health, where oxidative damage plays a significant role.

Study 1: Antihistamine Activity

A study focused on the antihistamine effects of 2-methyl-2′-phenylpropionic acid derivatives showed that these compounds effectively blocked histamine-induced responses. The results indicated their potential for treating allergic conditions, highlighting their selective action on H1 receptors without significant side effects.

Study 2: COX Inhibition

In another investigation, novel derivatives were synthesized and tested for their ability to inhibit COX enzymes. The findings revealed strong inhibitory effects on both COX-1 and COX-2, suggesting their potential as effective anti-inflammatory agents. Some derivatives exhibited better efficacy than existing treatments like ibuprofen and nimesulide .

Industrial Applications

Pharmaceutical Production

The compound is utilized in the pharmaceutical industry for producing various medications. Its derivatives are explored for their therapeutic properties, leading to the development of new drugs targeting allergic reactions and inflammatory diseases.

Chemical Manufacturing

In industrial settings, this compound can be produced using continuous flow reactors to enhance yield and efficiency. The use of catalysts during synthesis further optimizes production processes.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Chemistry | Building block for synthesizing pharmaceuticals; reagent in chemical reactions |

| Biological Research | Antihistamine activity; anti-inflammatory effects; antioxidant properties |

| Pharmaceutical Industry | Used in drug development targeting allergies and inflammation |

| Industrial Production | Continuous flow reactors for enhanced efficiency; catalysts used for optimized synthesis |

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, potentially affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(Dimethylamino)ethyl methacrylate: A related compound with similar functional groups but different structural features.

4-(Dimethylamino)benzoic acid: Another compound with a dimethylamino group attached to a benzoic acid backbone.

Uniqueness

2-(Dimethylamino)-2-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both a dimethylamino group and a phenyl group on the propanoic acid backbone imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

2-(Dimethylamino)-2-phenylpropanoic acid, also known as a derivative of phenylpropionic acid, has garnered attention for its potential biological activities. This compound is structurally characterized by a dimethylamino group and a phenyl substituent on the propanoic acid backbone, which contributes to its unique pharmacological properties.

The synthesis of this compound typically involves the alkylation of dimethylamine with a phenyl-substituted propanoic acid derivative. Common methods include the use of solvents like ethanol or methanol and bases such as sodium hydroxide to facilitate the reaction.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the phenyl group may participate in hydrophobic interactions. These interactions can influence the compound's binding affinity to biological targets, potentially affecting cellular processes and signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antihistamine Activity : Some derivatives of this compound exhibit significant antihistamine properties, showing selectivity for H1 receptors without affecting other pharmaceutical receptors even at higher doses. This makes it potentially useful for patients with allergic diseases who are on multiple medications .

- Cyclooxygenase Inhibition : Studies have shown that related compounds display promising inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, certain synthesized derivatives demonstrated better COX-1 and COX-2 inhibition compared to established drugs like ibuprofen .

- Antimicrobial Properties : Some derivatives have shown antibacterial activity comparable to chloramphenicol, indicating potential as antimicrobial agents .

Case Studies and Research Findings

- Antihistamine Efficacy : A study highlighted the efficacy of 2-methyl-2′-phenylpropionic acid derivatives in treating allergic reactions due to their selective action on H1 receptors. The findings suggest that these compounds could be beneficial in clinical settings for patients with concurrent cardiovascular issues .

- COX Inhibition and Antibacterial Activity : In a comparative study, several compounds derived from this compound were synthesized and evaluated for their COX inhibitory and antibacterial activities. Compounds such as 6h and 6l emerged as effective dual inhibitors, showcasing a strong binding profile with COX enzymes .

- Pharmacokinetic Profiles : ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicate that these compounds may possess favorable pharmacokinetic properties, which is crucial for their development as therapeutic agents .

Data Tables

Propiedades

IUPAC Name |

2-(dimethylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(10(13)14,12(2)3)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWZSHDIPVXYQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.